2-(3-azidophenyl)acetic acid
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Overview
Description
2-(3-azidophenyl)acetic acid is an organic compound with the molecular formula C8H7N3O2. It is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-azidophenyl)acetic acid typically involves the introduction of the azide group to a phenylacetic acid derivative. One common method includes the reaction of 3-bromo-phenylacetic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the potentially explosive nature of azide compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3-azidophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products Formed
Reduction: 2-(3-aminophenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
2-(3-azidophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles and as a building block in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways involving azide and amine functionalities.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-azidophenyl)acetic acid primarily involves its azide group, which can undergo various chemical transformations. The azide group is highly reactive and can participate in nucleophilic substitution, reduction, and cycloaddition reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-azidophenyl)acetic acid
- 2-(2-azidophenyl)acetic acid
- 3-azidobenzoic acid
Uniqueness
2-(3-azidophenyl)acetic acid is unique due to the position of the azide group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
83528-01-2 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(3-azidophenyl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-7-3-1-2-6(4-7)5-8(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
UZXQDXYRZHXEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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